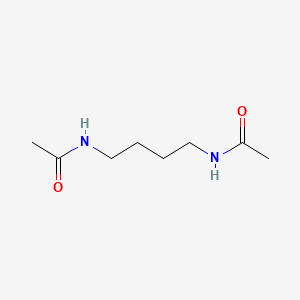

N-(4-acetamidobutyl)acetamide

Description

Overview of Chemical Significance in Academic Research

N-(4-acetamidobutyl)acetamide, also known by its common name diacetylputrescine (B1196854), holds chemical significance primarily due to its role as a metabolic byproduct in polyamine pathways. Its diacetylated nature confers distinct physicochemical properties compared to its monoacetylated or non-acetylated counterparts, influencing its stability and biological activity.

In academic research, the compound is investigated for several key reasons:

Biomarker Potential: Elevated levels of this compound have been detected in the urine of patients with certain pathological conditions, including colorectal and pancreatic cancer, suggesting its potential as a non-invasive disease biomarker. iiarjournals.orgnih.govmdpi.com

Immunomodulatory Effects: Research has demonstrated that this compound can potentiate the activity of Natural Killer (NK) cells, a critical component of the innate immune system, and enhance tumor immunity. aacrjournals.org

Cellular Differentiation: It is recognized as an inducer of cellular differentiation, a process fundamental to normal development and often dysregulated in cancer. aacrjournals.org

Metabolic Pathway Elucidation: Studying the formation and degradation of this compound helps to further understand the complex regulation of polyamine homeostasis, which is crucial for cell proliferation and differentiation.

Historical Perspectives of N-Acetylated Polyamine Research

The story of this compound is intrinsically linked to the broader history of polyamine research. The initial discovery of polyamines dates back to 1678 when Antonie van Leeuwenhoek observed crystals of what would later be named spermine (B22157) in human semen. aacrjournals.org However, the structural elucidation of spermine and the identification of related polyamines like spermidine (B129725) and putrescine did not occur until the early 20th century. aacrjournals.org

The significance of N-acetylated polyamines, including this compound, emerged later, with advancements in analytical techniques in the mid-20th century. Early investigations into the metabolism of polyamines in parasitic nematodes first highlighted the enzymatic acetylation of putrescine. By the 1980s, with the development of more sensitive chromatographic and mass spectrometric methods, researchers could identify and quantify acetylated polyamines in mammalian systems, such as in urine and plasma. This led to the recognition of these molecules, including diacetylputrescine, as potential indicators of disease states. The discovery of the key enzyme responsible for polyamine acetylation, spermidine/spermine N1-acetyltransferase (SAT1), was a pivotal moment, providing a molecular basis for the production of these acetylated metabolites.

Structural Relationship to Key Endogenous Metabolites

The biological context of this compound is best understood by examining its structural relationship to its precursors and related polyamines.

N-Acetylputrescine

N-Acetylputrescine is the monoacetylated form of putrescine and the direct precursor to this compound. The key structural difference is the presence of a single acetyl group on one of the terminal amino groups of the putrescine backbone in N-acetylputrescine, whereas this compound possesses acetyl groups on both terminal amino groups. This additional acetylation step, which converts N-acetylputrescine to this compound, further neutralizes the positive charge of the molecule, altering its interaction with cellular components and its metabolic fate.

Putrescine

Putrescine is the diamine precursor from which this compound is derived. Structurally, this compound is putrescine with both of its primary amino groups acylated with acetyl groups. This conversion is a critical step in polyamine catabolism and regulation. The acetylation of putrescine to first N-acetylputrescine and subsequently to this compound is a mechanism to control the intracellular concentration of free putrescine, which is essential for normal cellular functions like DNA stabilization.

Spermidine and Spermine Metabolites

This compound is also metabolically linked to the higher polyamines, spermidine and spermine. The enzyme spermidine/spermine N1-acetyltransferase (SAT1) not only acetylates spermidine and spermine as its name suggests, but is also involved in the acetylation of putrescine. The acetylation of spermidine and spermine leads to the formation of their respective acetylated derivatives, such as N1-acetylspermidine and N1,N12-diacetylspermine. These acetylated forms can then be either excreted from the cell or further metabolized. The study of urinary profiles of various acetylated polyamines, including diacetylputrescine and diacetylspermine, is an active area of research for cancer biomarker discovery. iiarjournals.org

Detailed Research Findings

Recent research has shed light on the specific roles and potential applications of this compound.

A notable study investigated the immunomodulating properties of diacetylputrescine (DAP). The research demonstrated that in vivo administration of DAP in mice led to a two- to three-fold enhancement of splenic and peritoneal natural killer (NK) cell cytolytic activity against tumor target cells. aacrjournals.org This enhanced activity peaked three days after injection. aacrjournals.org Furthermore, DAP treatment increased the survival time of mice with tumors and reduced the number and size of liver metastases. aacrjournals.org The study concluded that the observed anti-tumor activity of DAP is, at least in part, mediated by NK cells. aacrjournals.org

In the field of oncology, the utility of urinary polyamine profiles as biomarkers for colorectal cancer (CRC) has been explored. One study analyzed the urinary concentrations of 14 polyamines, including diacetylputrescine, in patients with CRC, inflammatory bowel disease (IBD), adenoma, and healthy controls. iiarjournals.org The results indicated that the level of diacetylputrescine was significantly higher in patients with CRC compared to those with IBD. iiarjournals.org This finding suggests that urinary diacetylputrescine could aid in the differential diagnosis of colorectal diseases. iiarjournals.org

Similarly, research into biomarkers for pancreatic cancer has identified a panel of urinary polyamines, including diacetylputrescine, that can distinguish between pancreatic cancer, pancreatitis, and healthy controls. mdpi.com A combination of acetylputrescine, diacetylspermidine, N8-acetylspermidine, and diacetylputrescine showed high sensitivity and specificity in distinguishing pancreatic cancer and premalignant lesions from controls. mdpi.com

| Research Area | Key Finding | Organism/System | Reference |

| Immunology | Potentiates Natural Killer (NK) cell activity and enhances tumor immunity. | Mice | aacrjournals.org |

| Oncology | Elevated urinary levels in colorectal cancer patients compared to IBD patients. | Human | iiarjournals.org |

| Oncology | Part of a urinary polyamine panel for distinguishing pancreatic cancer from other conditions. | Human | mdpi.com |

| Cell Biology | Acts as an inducer of cellular differentiation. | In vitro/In vivo | aacrjournals.org |

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H16N2O2 | lookchem.com |

| Molecular Weight | 172.22 g/mol | lookchem.com |

| CAS Number | 3073-57-2 | lookchem.com |

| Melting Point | 137-138.5 °C | lookchem.com |

| Boiling Point | 295.2 °C at 760 mmHg | lookchem.com |

| Density | 1.038 g/cm³ | lookchem.com |

| Synonyms | Diacetylputrescine, N,N'-1,4-Butanediylbis-acetamide, Tetramethylenebisacetamide | ontosight.ai |

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

N-(4-acetamidobutyl)acetamide |

InChI |

InChI=1S/C8H16N2O2/c1-7(11)9-5-3-4-6-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

KFBMJMUYUQWEOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCCNC(=O)C |

Origin of Product |

United States |

Molecular and Cellular Biological Functions of N 4 Acetamidobutyl Acetamide and Its Analogs

Regulation of Fundamental Cellular Processes

As a product of polyamine metabolism, N-(4-acetamidobutyl)acetamide is connected to the regulation of fundamental cellular processes such as cell proliferation and differentiation. iiarjournals.org The acetylation of putrescine to form this compound is a way for the cell to regulate the levels of free putrescine, which is essential for cell growth. nih.gov Studies have shown that this compound can induce cellular differentiation, a fundamental process where a cell changes from one cell type to a more specialized type. Its levels, along with other polyamines, are often altered in various diseases, including cancer, reflecting changes in these core cellular activities. iiarjournals.orgiiarjournals.org

Cell Cycle Control

The cell cycle is a fundamental process involving a sequence of events that lead to cell division and proliferation. mycancergenome.orgmdpi.com This process is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins, to ensure the faithful replication and distribution of genetic material to daughter cells. mdpi.comgenome.jp

Research has indicated that this compound plays a role in the regulation of the cell cycle. In studies involving colorectal cancer (CRC) cell lines, treatment with DiAcSpm was found to promote cell cycle progression. nih.gov This effect was associated with an upregulation of key cell cycle-regulating proteins, specifically cyclin D1 and cyclin E. nih.gov These findings suggest that DiAcSpm can positively influence cell proliferation by affecting critical components of the cell cycle machinery. nih.gov Increased levels of polyamines are generally associated with increased cell proliferation. nih.gov

Cellular Differentiation and Morphogenesis

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, a cornerstone of the development of multicellular organisms. wikipedia.org Morphogenesis refers to the biological processes that generate the shape and organization of tissues and organisms. wikipedia.org Both processes are intricately controlled by signaling pathways and changes in gene expression. nih.gov

While the direct role of this compound in cellular differentiation and morphogenesis is not extensively detailed, polyamines are generally understood to be essential for cell growth and development. nih.gov Research on the colony-forming choanoflagellate Salpingoeca rosetta has shown that it differentiates into multiple cell types and that cells within its colonies are connected by intercellular bridges and a shared extracellular matrix. nih.gov This highlights the fundamental role of cellular interactions and differentiation in the evolution of multicellularity. nih.gov Given the established role of polyamines in cell proliferation, they are implicitly involved in the processes of differentiation and morphogenesis that rely on controlled cell growth. nih.govarxiv.org

Intercellular Communication Pathways

Intercellular communication is fundamental for the coordination of cellular activities in multicellular organisms, involving various mechanisms like direct contact, secreted molecules, and extracellular vesicles. nih.govmdpi.com These communication pathways are crucial for development, tissue homeostasis, and response to environmental changes. mdpi.comnih.gov

This compound has been identified as a urinary biomarker in various cancers, suggesting its release from cancer cells into the extracellular environment and subsequent circulation in the body. nih.govnih.govresearchgate.net This implies a potential role in intercellular communication, although the specific mechanisms and pathways are not fully elucidated. For instance, in the context of cancer, secreted metabolites can influence the tumor microenvironment and the behavior of other cells. frontiersin.org Communication can occur through various means, including gap junctions that allow direct exchange of small molecules and ions, or through extracellular vesicles like exosomes that can transfer proteins, lipids, and nucleic acids between cells. nih.govmdpi.com

Role in Metabolic Reprogramming in Research Models

Metabolic reprogramming is a hallmark of cancer, where cancer cells alter their metabolic pathways to support increased proliferation and survival. frontiersin.orgthno.org This often involves changes in glucose, amino acid, and lipid metabolism. thno.orgnih.gov

Studies in colorectal cancer (CRC) models have shown that this compound can influence cellular metabolism. nih.gov Treatment of CRC cell lines with DiAcSpm led to an increase in ATP production, indicating that this polyamine can act as a positive regulator of cancer cell metabolism. nih.gov This is consistent with the broader understanding that polyamines are linked to cancer metabolism. nih.gov Research on various cancer models has demonstrated that metabolic shifts are crucial for tumor growth and can be influenced by the tumor microenvironment. frontiersin.orgmdpi.com For example, in certain cancer cell lines, metabolic reprogramming allows for the use of alternative energy sources when primary ones like glucose are scarce. nih.gov The elevated levels of DiAcSpm in cancer suggest it is part of this metabolic rewiring, though its precise role in the broader metabolic landscape of tumors is an area of ongoing investigation. nih.govnih.gov

Research Findings on this compound in Cancer Models

| Cancer Model | Finding | Reference |

| Colorectal Cancer (CRC) Cell Lines (SW480, Caco-2) | Promotes cell proliferation and cell cycle progression. | nih.gov |

| Colorectal Cancer (CRC) Cell Lines (SW480, Caco-2) | Upregulates cyclin D1 and cyclin E proteins. | nih.gov |

| Colorectal Cancer (CRC) Cell Lines (SW480, Caco-2) | Increases ATP production. | nih.gov |

| Colorectal Cancer (CRC) Tissues | Expression is significantly elevated compared to normal tissue. | nih.gov |

| Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenografts (PDX) | Identified as a urinary metabolite that changes in response to effective doxorubicin (B1662922) treatment. | nih.gov |

| Breast Cancer Patient Tissues | Tumor levels are elevated compared to matched non-cancerous tissue. | nih.gov |

| Pediatric Cancers (Neuroblastoma, Malignant Lymphoma, Leukemia) | Urinary levels are a useful tumor marker, especially for malignant lymphoma. | nih.gov |

Enzymatic Interactions and Mechanisms of Action

Enzyme-Substrate Binding Dynamics

No research data is currently available on the active site interactions and specificity of N-(4-acetamidobutyl)acetamide with any enzyme.

There is no information available regarding the conformational changes that may occur during the formation of an enzyme-substrate complex with this compound.

Enzyme Inhibition and Activation Mechanisms

The modes of enzyme inhibition, whether competitive or non-competitive, for this compound have not been determined.

There is no available research on the allosteric regulation of enzymes by analogs of this compound.

Characterization of Specific Enzyme Targets

Specific enzyme targets for this compound have not been identified in the current body of scientific literature.

Histone Deacetylase 10 (HDAC10) as a Polyamine Deacetylase (PDAC)

Histone deacetylase 10 (HDAC10) is a member of the class IIb family of histone deacetylases. nih.govwikipedia.org Unlike other HDACs that primarily target acetylated lysine (B10760008) residues on histone and non-histone proteins, HDAC10 has been identified as a robust polyamine deacetylase (PDAC). nih.govescholarship.orgnih.govnih.gov Its primary biological function involves the regulation of polyamine metabolism, a pathway crucial for cell growth, proliferation, and survival. escholarship.orgnih.gov

Research has demonstrated that HDAC10 exhibits a distinct substrate preference for N8-acetylspermidine, which it efficiently hydrolyzes to spermidine (B129725). wikipedia.orgescholarship.orgnih.gov This specificity is conferred by the unique architecture of its active site, which features a glutamate (B1630785) gatekeeper residue and a sterically constricted pocket that accommodates the linear polyamine substrate while disfavoring bulkier acetyllysine side chains. escholarship.orgnih.gov This contrasts with its closest homolog, HDAC6, which preferentially deacetylates acetyllysine on substrates like α-tubulin. nih.govescholarship.org The enzymatic activity of HDAC10 is critical for maintaining the homeostasis of intracellular polyamines, as it allows the cell to recycle N8-acetylspermidine back into spermidine. nih.gov Given that both HDAC10 and its product, spermidine, are known to promote cellular survival through the induction of autophagy, the enzyme represents a key node in this pathway. escholarship.orgnih.gov The dysregulation of polyamine metabolism has been associated with various neoplastic diseases, highlighting the potential of HDAC10 as a therapeutic target. escholarship.orgnih.gov

| Enzyme | Primary Substrate Class | Specific Substrate Example | Biological Role |

|---|---|---|---|

| HDAC10 | Acetylated Polyamines | N8-acetylspermidine | Polyamine Deacetylase (PDAC), Autophagy |

| HDAC6 | Acetylated Lysine (Proteins) | α-tubulin | Tubulin Deacetylase, Cell Motility |

Eukaryotic Initiation Factor 2B (eIF2B)

However, chronic activation of the ISR can be maladaptive and has been implicated in the pathophysiology of several neurodegenerative disorders, including a rare genetic leukoencephalopathy known as Vanishing White Matter (VWM) disease, which is caused by mutations in the genes encoding eIF2B subunits. nih.govelifesciences.org Consequently, the pharmacological activation of eIF2B has emerged as a promising therapeutic strategy. Small-molecule activators, such as ISRIB and the more recently developed 2BAct, have been shown to counteract the effects of ISR induction by stabilizing the eIF2B complex and enhancing its residual activity. elifesciences.org 2BAct, a highly selective and brain-penetrant eIF2B activator, has demonstrated the ability to prevent myelin loss and motor deficits in mouse models of VWM disease, effectively abrogating the chronic stress response. nih.govelifesciences.orgmedchemexpress.com

| Compound | Potency (EC50) | Key Characteristics | Therapeutic Potential |

|---|---|---|---|

| ISRIB | ~5 nM | Acts as a molecular stapler, stabilizing the eIF2B complex. elifesciences.org | Neurodegenerative diseases |

| 2BAct | 33 nM | Improved solubility and pharmacokinetics compared to ISRIB; CNS-penetrant. elifesciences.orgmedchemexpress.com | Vanishing White Matter (VWM) disease |

Cyclooxygenase-1 (COX-1) and Isoxazole (B147169) Derivatives

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov The two primary isoforms, COX-1 and COX-2, play distinct physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 is typically induced at sites of inflammation. google.com The mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of these enzymes. nih.gov

The isoxazole scaffold has been widely explored in medicinal chemistry for the development of novel COX inhibitors. researchgate.netnih.gov Various derivatives have been synthesized and evaluated for their potency and selectivity against the COX isoforms. nih.govnih.gov For instance, one study on isoxazole-carboxamide derivatives identified a compound, A13, that potently inhibited both COX-1 and COX-2 with IC₅₀ values of 64 nM and 13 nM, respectively. nih.gov Another line of research focused on creating multifunctional molecules by conjugating the isoxazole core to moieties known to interact with efflux pumps. nih.gov Within this series, a derivative containing a butyl-acetamido linker, structurally related to a portion of this compound, was identified as a selective COX-1 inhibitor. nih.gov This compound, N-(9-{2-[(4-{2-[3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene}ethanaminium chloride) (Compound 8), demonstrates how the N-acetamidobutyl moiety can be incorporated into larger molecular frameworks to target specific enzymes like COX-1. nih.gov

| Compound | Target | Inhibitory Concentration (IC50) | Selectivity |

|---|---|---|---|

| A13 | COX-1 | 64 nM | COX-2 Selective (SI = 4.63) nih.gov |

| A13 | COX-2 | 13 nM | |

| Compound 8 | COX-1 | 0.08 µM | COX-1 Selective (SI < 0.01) nih.gov |

| Compound 8 | COX-2 | >10 µM |

Trypanothione (B104310) Synthetase (TryS) and N-Substituted Amide Derivatives

Trypanosomatid parasites, the causative agents of devastating neglected tropical diseases such as Human African Trypanosomiasis, Chagas disease, and leishmaniasis, rely on a unique redox metabolism system centered around the dithiol trypanothione. nih.govnih.gov Trypanothione synthetase (TryS) is a bifunctional enzyme essential for the biosynthesis of trypanothione from glutathione (B108866) and spermidine. nih.gov As this enzyme and its product are absent in the mammalian host, TryS represents a high-priority target for the development of new antiparasitic drugs. nih.govresearchgate.netnih.gov

N-substituted amide derivatives have been a focus of drug discovery campaigns aimed at identifying potent and selective TryS inhibitors. nih.govresearchgate.net High-throughput screening efforts have identified several chemical scaffolds capable of inhibiting TryS from various parasite species, including Trypanosoma brucei, with potencies in the low micromolar range. nih.govtandfonline.com Among the notable classes of inhibitors are paullone (B27933) derivatives bearing N-substituted acetamide (B32628) side chains. researchgate.net For example, compounds such as MOL2008 (a 3-chlorokenpaullone derivative) and FS-554 (a 9-trifluoromethylpaullone derivative) incorporate an N-[2-(methylamino)ethyl]acetamide moiety and have been characterized as TryS inhibitors. researchgate.net Kinetic and structural studies suggest that these inhibitors occupy the polyamine and second glutathione binding sites of the enzyme. nih.gov The development of such N-substituted amide derivatives continues to be a promising avenue for novel therapies against trypanosomatid infections. nih.gov

| Compound Class | Example Compound | Target Species | Reported Activity |

|---|---|---|---|

| Paullone-N5-acetamides | MOL2008 | Leishmania, Trypanosoma | Inhibits TryS; antiparasitic activity. researchgate.net |

| Paullone-N5-acetamides | FS-554 | Leishmania, Trypanosoma | Inhibits TryS; antiparasitic activity. researchgate.net |

| Various Drug-Like Molecules | HTS Hits | T. brucei, L. infantum, T. cruzi | IC50 values from 1.2 to 40 µM. tandfonline.com |

Plasmodium falciparum ATP4 (PfATP4) and N-Acetamide Indole (B1671886) Derivatives

The cation-translocating P-type ATPase PfATP4 is a crucial protein for the survival of the malaria parasite, Plasmodium falciparum. malariaworld.orgresearchgate.net Located on the parasite's plasma membrane, PfATP4 functions as a sodium-proton pump, actively extruding Na⁺ ions from the parasite's cytosol to maintain ionic homeostasis. malariaworld.orgnih.gov The disruption of this essential process leads to a toxic accumulation of intracellular Na⁺, osmotic swelling, and ultimately, parasite death. researchgate.netresearchgate.net The absence of a close human ortholog makes PfATP4 a well-validated and attractive target for antimalarial drug development. malariaworld.org

A significant breakthrough in targeting PfATP4 came from a phenotypic high-throughput screen that identified a novel class of inhibitors: N-acetamide indole derivatives. ozgene.comacs.orgmalariaworld.org Extensive structure-activity relationship (SAR) studies on this chemotype led to the development of optimized compounds with potent, fast-killing activity against the asexual blood stages of P. falciparum. nih.govozgene.com The lead analog, WJM664, demonstrated high metabolic stability and potent antiplasmodial activity. acs.orgmalariaworld.orgnih.gov The molecular target was unequivocally confirmed through resistance selection experiments, where parasites resistant to N-acetamide indoles consistently acquired mutations in the gene encoding PfATP4. ozgene.comacs.org Furthermore, these compounds were shown to induce a metabolic signature similar to that of the clinical-stage PfATP4 inhibitor cipargamin (B606699) (KAE609), confirming their on-target mechanism of action. nih.govozgene.comnih.gov

| Compound Series | Lead Compound | Mechanism of Action | Key Findings |

|---|---|---|---|

| N-Acetamide Indoles | WJM664 | Inhibition of the PfATP4 Na+ pump, leading to disruption of ion homeostasis. nih.govozgene.com | Potent asexual stage activity, high metabolic stability, and confirmed on-target activity via resistance studies. acs.orgmalariaworld.orgnih.gov |

Advanced Synthetic Methodologies and Chemical Biology Approaches

Derivatization Strategies for N-(4-Acetamidobutyl)acetamide Analogs

Derivatization is a key process in medicinal chemistry used to modify a compound to enhance its properties, such as improving analytical detection, increasing potency, or altering solubility. nih.govrsc.org For a molecule like this compound, derivatization would primarily focus on modifying or replacing the terminal acetamide (B32628) groups.

Amide coupling is one of the most frequently used reactions in medicinal chemistry, enabling the formation of an amide bond by condensing a carboxylic acid with an amine. hepatochem.commychemblog.com This strategy is highly effective for generating libraries of novel compounds from readily available starting materials. hepatochem.com

To create analogs of this compound, a common approach would involve the hydrolysis of one of the existing amide bonds to yield the mono-amine precursor, N-(4-aminobutyl)acetamide. sigmaaldrich.com This primary amine can then be coupled with a diverse range of carboxylic acids using standard coupling reagents. The carboxylic acid first reacts with the coupling reagent to form a highly reactive intermediate, such as an activated ester, which is then readily attacked by the amine to form the new amide bond. hepatochem.commychemblog.com

Common coupling reagents facilitate this transformation under mild conditions, minimizing side reactions like racemization. hepatochem.com These reagents are broadly categorized into carbodiimides (often used with additives like HOBt), phosphonium (B103445) salts, and aminium/uronium salts like HATU. hepatochem.commychemblog.comiris-biotech.de The choice of reagent and reaction conditions is crucial for achieving high yields and purity. iris-biotech.deamericanpharmaceuticalreview.com

Table 1: Common Amide Coupling Reagents

| Reagent Class | Example Reagent | Description |

|---|---|---|

| Carbodiimides | EDC (water-soluble), DCC (water-insoluble) | Forms an O-acylisourea intermediate; often used with additives to suppress side reactions. americanpharmaceuticalreview.com |

| Phosphonium Salts | PyBOP, PyAOP | Known for high efficiency and low racemization rates. |

| Aminium/Uronium Salts | HATU, HBTU | Forms a highly activated ester, leading to rapid and efficient coupling. mychemblog.com |

| Anhydrides | T3P (Propylphosphonic Anhydride) | Offers high yields with low epimerization and byproducts that are easily removed. americanpharmaceuticalreview.com |

By using N-(4-aminobutyl)acetamide as a scaffold, a library of analogs can be synthesized via Pd-catalyzed cross-coupling reactions or by using various coupling agents to introduce new functionalities. nih.gov For instance, coupling with different substituted benzoic acids or heterocyclic carboxylic acids would generate a range of derivatives for further study.

Functional probes, such as fluorescent tags, are essential tools in chemical biology for visualizing and tracking molecules within cellular environments. nih.gov Attaching a fluorescent dye to this compound would enable studies of its localization, distribution, and interaction with potential biological targets. nih.govagrisera.com

The process typically involves the covalent linkage of a fluorophore to the target molecule. nih.gov Similar to amide coupling, this requires a reactive handle on the core scaffold. The N-(4-aminobutyl)acetamide intermediate would be an ideal starting point. The primary amine of this intermediate can be reacted with a fluorescent dye that has been pre-activated with a functional group reactive towards amines, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

The binding of a probe peptide to tag peptides can induce a significant change in fluorescence, often due to the fluorophore moving from a hydrophilic to a more hydrophobic environment. nih.gov This principle can be applied to design probes where the fluorescence of the tagged this compound analog is sensitive to its binding state.

Table 2: Examples of Amine-Reactive Fluorescent Probes

| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~519 |

| Rhodamine B isothiocyanate (RITC) | Isothiocyanate | ~570 | ~595 |

| Alexa Fluor™ 488 NHS Ester | NHS Ester | ~495 | ~519 |

| Cyanine5 (Cy5) NHS Ester | NHS Ester | ~649 | ~670 |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying the structure of a compound and evaluating the biological effects of these changes, researchers can identify which parts of the molecule are crucial for its activity. wikipedia.orgnih.gov

Rational design uses the understanding of a biological target and SAR data to guide the synthesis of new, improved compounds. mdpi.comnih.govresearchgate.net For this compound, a rational design strategy would involve creating a library of analogs with systematic variations to probe the importance of each structural component.

Key modifications could include:

Altering the Acyl Groups: Replacing the acetyl groups (CH₃CO-) with larger, smaller, aromatic, or heterocyclic acyl groups to probe steric and electronic requirements.

Modifying the Butyl Linker: Changing the length of the alkyl chain (e.g., from propyl to hexyl) or introducing rigidity with cyclic structures (e.g., piperidine) or double/triple bonds.

Introducing Substituents: Adding various functional groups to different parts of the molecule to alter properties like polarity, hydrogen bonding capacity, and size.

This systematic approach allows for the development of a quantitative structure-activity relationship (QSAR), which uses mathematical models to correlate chemical structure with biological activity. wikipedia.org

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The analysis of SAR data helps to define this pharmacophore. ontosight.ai

For this compound, the key pharmacophoric elements are likely to be:

Two Amide Groups: These can act as both hydrogen bond donors (the N-H) and acceptors (the C=O). The distance and orientation between these two groups, dictated by the butyl linker, would be critical.

The Butyl Linker: This hydrophobic spacer controls the positioning of the two amide functionalities. Its length and flexibility are key determinants of how the molecule can conform to a binding site.

Terminal Methyl Groups: These provide hydrophobic contacts and can be replaced with other groups to explore the binding pocket.

By synthesizing and testing analogs, a pharmacophore model can be built, guiding the design of more potent and selective derivatives. nih.govmdpi.com

Table 3: Hypothetical SAR Study for this compound Analogs

| Analog | Modification from Parent Compound | Rationale for Modification | Predicted Activity Change |

|---|---|---|---|

| Analog 1 | One acetyl group replaced with a benzoyl group. | Explore tolerance for larger, aromatic substituents. | May increase or decrease, depending on binding site size/shape. |

| Analog 2 | Butyl chain shortened to an ethyl chain. | Test the importance of the distance between amide groups. | Likely to decrease if optimal spacing is lost. |

| Analog 3 | Butyl chain replaced with a piperazine (B1678402) ring. | Introduce rigidity and alter solubility. | Activity highly dependent on target's tolerance for rigid linkers. |

| Analog 4 | One amide N-H replaced with N-CH₃. | Remove a hydrogen bond donor capability. | Likely to decrease if H-bond donation is critical. |

Proteolysis Targeting Chimeras (PROTACs) Design and Synthesis

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's own protein disposal system—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. unito.itmedchemexpress.com A PROTAC is a heterobifunctional molecule composed of three parts: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. unito.itvivabiotech.com

The design of a PROTAC is a multi-step process. nih.gov If a derivative of this compound were identified as a binder (warhead) for a specific POI, it could be developed into a PROTAC. The synthesis would involve covalently attaching this warhead to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), via a linker of appropriate length and composition. vivabiotech.commusechem.com

The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for allowing the PROTAC to simultaneously bind both the POI and the E3 ligase, forming a stable ternary complex which is necessary for ubiquitination and subsequent degradation of the target protein. musechem.com Linkers often consist of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid heterocyclic structures. vivabiotech.com

The synthesis of a PROTAC library with varying linker lengths and attachment points is often required to identify a molecule with optimal degradation efficiency. unito.itnih.gov

Table 4: Components for Hypothetical PROTAC Design

| Component | Example | Function |

|---|---|---|

| Warhead (POI Ligand) | Derivative of this compound | Binds to the target protein intended for degradation. |

| E3 Ligase Ligand | Pomalidomide, Thalidomide (for CRBN); VH032-based ligands (for VHL) | Recruits the specific E3 ubiquitin ligase. nih.govmusechem.com |

| Linker | PEG chains, Alkyl chains, Piperazine-containing structures | Connects the warhead and E3 ligand, and positions them correctly to form a productive ternary complex. vivabiotech.commusechem.com |

Targeting Bromodomain-Containing Proteins (e.g., BRD7, BRD4)

The acetamide moiety is a key structural component in the design of inhibitors for bromodomain-containing proteins, which are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins. nih.gov Dysregulation of these proteins, particularly the Bromodomain and Extra-Terminal domain (BET) family, is implicated in various diseases, including cancer and inflammatory disorders. nih.govnih.gov

BRD7 Inhibition: Bromodomain-containing protein 7 (BRD7) is a subunit of the PBAF chromatin remodeling complex and has been identified as a potential therapeutic target in diseases like prostate cancer. nih.gov However, developing selective inhibitors for BRD7 has been challenging due to its high structural homology with other bromodomains, especially BRD9. nih.gov

Researchers have employed structure-based drug design to create selective BRD7 inhibitors. nih.gov By analyzing the crystal structures of BRD7 and BRD9, a unique binding pocket exclusive to BRD7 was identified. researchgate.net Synthetic strategies have focused on developing ligands that can occupy this specific cleft, thereby conferring selectivity. This has led to the synthesis of inhibitors that, while displaying only slightly increased affinity for BRD7, show significantly reduced affinity for BRD9. nih.gov These compounds serve as valuable chemical tools to study the function of BRD7 and validate it as a therapeutic target in cancer cell lines. nih.govresearchgate.net For example, two selective inhibitors, 1-78 and 2-77, were developed that bind to the BRD7 bromodomain with nanomolar affinity and occupy a uniquely accessible binding cleft. researchgate.net

| Compound | Target | Kd for BRD7 (nM) | Kd for BRD9 (nM) | Selectivity Notes |

| 1-78 | BRD7 | 290 | 650 | Designed to occupy a binding pocket exclusive to BRD7. nih.gov |

| 2-77 | BRD7 | 340 | 655 | Shows efficacy and selectivity in BRD7-dependent prostate cancer cell lines. nih.gov |

BRD4 Inhibition: Bromodomain-containing protein 4 (BRD4) is the most studied member of the BET family and is a key regulator of oncogenes such as c-MYC. nih.govnih.gov Consequently, it is a major target for cancer drug discovery. Inhibitors of BRD4 disrupt its interaction with acetylated histones, blocking the transcription of key genes involved in cell proliferation and inflammation. nih.govscbt.com

The N-acetamidobutyl group, or variations thereof, often features in the linker portion of more complex BRD4-targeting molecules like Proteolysis-Targeting Chimeras (PROTACs). For instance, dBET1 is a PROTAC that recruits BRD4 to an E3 ubiquitin ligase, leading to its degradation. bldpharm.com Similarly, BRD PHOTAC-I-3 is a photoswitchable BET bromodomain degrader that incorporates the BET-targeting ligand (+)-JQ1, an E3 ligase ligand, and a photoswitch, all connected via a linker system that includes an acetamide structure. bio-techne.comtocris.com This molecule can induce the degradation of BRD4, BRD3, and BRD2 in cells upon irradiation with light. bio-techne.com The design of such molecules highlights the utility of the acetamide scaffold in creating bifunctional compounds for targeted protein degradation. nih.gov

| Inhibitor Type | Example Compound | Mechanism of Action | Target Proteins |

| Pan-BET Inhibitor | (+)-JQ1 | Competitively binds to the acetyl-lysine binding pocket. nih.gov | BRD2, BRD3, BRD4, BRDT nih.govscbt.com |

| PROTAC Degrader | dBET1 | Induces targeted degradation of BET proteins via the proteasome. bldpharm.com | BRD4 bldpharm.com |

| PHOTAC Degrader | BRD PHOTAC-I-3 | Light-inducible degradation of BET proteins. bio-techne.com | BRD4, BRD3, BRD2 bio-techne.com |

Linker Chemistry Optimization

The this compound structure represents a simple, flexible, and hydrophilic linker. Optimization of such linkers involves modifying several key aspects:

Length and Flexibility: The length of the alkyl chain (in this case, a butyl group) is a primary parameter for optimization. A shorter or longer chain can profoundly impact the binding affinity and efficacy of the entire molecule by altering the distance and orientation between the binding warhead and the effector domain (e.g., an E3 ligase-recruiting moiety in a PROTAC). For example, studies on related compounds have shown that a butyl linker was better tolerated than a shorter n-propyl linker in certain contexts. escholarship.org

Conformational Rigidity: While flexibility can be advantageous for allowing the molecule to adopt an optimal binding conformation, introducing rigid elements (e.g., cyclic structures) into the linker can reduce the entropic penalty of binding and improve selectivity. scbt.com

Cleavability: Linkers can be designed as either stable (non-cleavable) or cleavable. symeres.com Cleavable linkers are engineered to release a payload or a functional component in response to specific triggers within a target cell, such as changes in pH or the presence of specific enzymes. symeres.comabzena.com Non-cleavable linkers remain intact, and the drug is released only after the complete degradation of the antibody in ADCs. abzena.com While the diamide (B1670390) structure of this compound is generally stable, it could be incorporated into larger, cleavable linker systems.

The optimization process is often guided by structure-activity relationship (SAR) studies, where systematic modifications to the linker are made and the resulting effects on biological activity are measured. nih.gov

| Linker Modification Strategy | Rationale | Potential Outcome |

| Varying Alkyl Chain Length | To optimize the distance between functional domains for improved target engagement. escholarship.org | Enhanced binding affinity and biological activity. |

| Introducing Heteroatoms (O, N) | To increase hydrophilicity and improve solubility. nih.gov | Better pharmacokinetic properties. |

| Incorporating Rigid Structures | To pre-organize the molecule for binding and reduce entropic loss. scbt.com | Increased binding specificity and potency. |

| Adding Cleavable Moieties | To enable controlled release of a payload in the target environment. symeres.com | Targeted drug delivery and reduced off-target effects. |

Green Synthesis Approaches for Related Chemical Entities

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com These approaches are increasingly being applied to the synthesis of pharmaceutically relevant molecules, including acetamide derivatives.

While specific green synthesis routes for this compound are not extensively documented, methods for structurally related compounds provide a clear blueprint for how such a synthesis could be developed.

One notable approach is the development of one-pot procedures that occur under solvent-free ("neat") conditions. For example, a novel and green reaction has been developed for the synthesis of imidazolidin-4-ones, which feature an acetamide side chain. nih.gov This method involves reacting various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat conditions at 70°C, achieving excellent yields (90–98%) in just two hours and completely avoiding the use of hazardous solvents. nih.gov

Another green strategy involves using natural, biodegradable catalysts. In one study, the synthesis of dihydropyrimidinone (DHPM) derivatives was achieved using the juice of the Citrus macroptera fruit as a catalyst. nih.gov This method not only provided better yields and required shorter reaction times but also eliminated the need for organic solvents, representing a significant improvement over traditional Biginelli reaction conditions. nih.gov

Furthermore, the use of recoverable and non-toxic catalysts is a cornerstone of green synthesis. Montmorillonite K10, an inexpensive and efficient clay catalyst, has been used for the rapid construction of N-fused imino-1,2,4-thiadiazolo isoquinoline (B145761) scaffolds, which are synthesized from precursors containing amide functionalities. mdpi.com These examples demonstrate the feasibility of applying green chemistry principles to the synthesis of complex nitrogen-containing heterocyclic compounds related to the acetamide family.

| Green Chemistry Approach | Example Reaction | Key Advantages |

| Solvent-Free Synthesis | One-pot synthesis of imidazolidin-4-ones from amines and ethyl esters. nih.gov | Avoids hazardous solvents, reduces pollution, high yields, short reaction time. nih.gov |

| Natural Catalyst | Synthesis of DHPMs using Citrus macroptera juice. nih.gov | Biodegradable catalyst, no organic solvent, shorter reaction time. nih.gov |

| Recoverable Heterogeneous Catalyst | Synthesis of 1,2,4-thiadiazoles using Montmorillonite K10 clay. mdpi.com | Inexpensive, non-toxic, recoverable catalyst, good yields. mdpi.com |

Analytical and Characterization Techniques in N 4 Acetamidobutyl Acetamide Research

Spectrometric Methods for Quantification and Structural Elucidation

Spectrometric techniques are indispensable for the analysis of N-(4-acetamidobutyl)acetamide, providing both quantitative data on its concentration and qualitative information to confirm its molecular structure. The combination of chromatographic separation with mass spectrometry, alongside nuclear magnetic resonance spectroscopy, offers a powerful toolkit for researchers.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique ideal for quantifying this compound in complex matrices such as biological fluids or reaction mixtures. The method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net

In a typical LC-MS analysis, the compound is first separated from other components on a chromatographic column, often a reverse-phase column like a C18. The separation is based on the compound's polarity. Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ion, which for this compound would correspond to its molecular weight plus a proton ([M+H]+). For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is often employed, where the molecular ion is fragmented and a specific fragment ion is monitored.

Table 1: Representative LC-MS Parameters for the Analysis of Acetylated Amines

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separates this compound from other sample components based on polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase for eluting the compound. |

| Flow Rate | 0.2 - 0.4 mL/min | Controls the speed of separation. |

| Gradient | Programmed gradient from low to high %B | Ensures efficient elution and separation of compounds with varying polarities. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently generates protonated molecular ions [M+H]+ for amides. |

| Monitored Transition | Precursor Ion (m/z) → Product Ion (m/z) | Provides high selectivity and sensitivity for quantification (e.g., in MRM mode). |

| Collision Energy | Optimized for the specific compound | Controls the fragmentation of the precursor ion in MS/MS analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of this compound. It provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) in the molecule.

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used.

¹H NMR: This experiment identifies all the distinct hydrogen atoms in the molecule and their local environment. The spectrum would show characteristic signals for the methyl protons of the two acetyl groups and the methylene protons of the butyl chain.

¹³C NMR: This experiment identifies the different carbon atoms, including the carbonyl carbons of the amide groups, the methyl carbons, and the methylene carbons.

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. Correlation Spectroscopy (COSY) shows which protons are coupled to each other (i.e., are on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the carbon atom it is directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, such as connecting the acetyl groups to the nitrogen atoms.

Based on the analysis of the closely related compound N-(4-aminobutyl)acetamide, the expected chemical shifts for this compound can be predicted. bmrb.io

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| CH₃-C=O | ~2.0 | ~22.0 | Typical chemical shift for acetyl group protons and carbons. |

| -C(=O)- | N/A | ~174.5 | Characteristic shift for amide carbonyl carbons. |

| -NH-CH₂- | ~3.2 | ~39.0 | Methylene group adjacent to a nitrogen atom in an amide linkage. |

| -CH₂-CH₂-NH- | ~1.6 | ~26.5 | Central methylene groups in the butyl chain. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. sielc.com It is particularly useful for quality control of synthetic material and for quantification when coupled with a UV detector, as the amide bond exhibits UV absorbance at low wavelengths (around 200-220 nm). rsc.org

The principle is similar to the chromatography part of LC-MS. A solution of the sample is passed through a column packed with a stationary phase. The components of the sample separate based on their differential interactions with the stationary and mobile phases. For a polar compound like this compound, reverse-phase HPLC is the method of choice. sielc.com

Table 3: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Value/Setting | Function |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase that retains the analyte based on hydrophobic interactions. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | The solvent that carries the sample through the column; composition determines retention time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV-Vis Detector at ~210 nm | Measures the absorbance of the analyte as it elutes from the column. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |

Metabolomics Applications in Biological Systems

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological sample. The detection of this compound in biological systems via metabolomics can provide insights into cellular pathways, particularly polyamine metabolism.

Global Metabolite Profiling and Identification

Global, or untargeted, metabolomics is an approach used to measure as many metabolites as possible in a sample to obtain a broad metabolic snapshot. nih.gov Techniques like LC-MS/MS are central to this approach. In a global metabolomics study, biological samples (e.g., plasma, urine, or cell extracts) are analyzed to generate complex datasets containing thousands of metabolic features.

The identification of this compound within these datasets involves several steps:

Data Acquisition: High-resolution mass spectrometry is used to acquire accurate mass data for all detected ions.

Feature Detection: Software is used to detect metabolic features, which are characterized by a specific m/z ratio, retention time, and intensity.

Database Matching: The experimental m/z value of a feature is matched against metabolomics databases (such as HMDB or KEGG) to find potential metabolite candidates. nih.gov For this compound, a match would be sought for its exact mass.

MS/MS Fragmentation Matching: The experimental fragmentation pattern (MS/MS spectrum) of the feature is compared to reference spectra in a database or to theoretically predicted fragments to confirm the identity.

The presence of this compound would suggest activity in the metabolic pathways involving putrescine acetylation.

Pathway Enrichment and Network Analysis

Once this compound and other metabolites have been identified and quantified, pathway enrichment and network analysis are used to interpret the biological significance of any observed changes in their levels. nih.gov If a metabolomics study reveals that the concentration of this compound is significantly altered under certain conditions (e.g., disease vs. healthy), pathway analysis tools map this and other altered metabolites to known biochemical pathways.

For this compound, this analysis would likely highlight pathways related to its precursor, putrescine. This includes:

Arginine and Proline Metabolism: Arginine is a precursor to ornithine, which is decarboxylated to form putrescine.

Polyamine Biosynthesis: This pathway involves the synthesis and interconversion of polyamines like putrescine, spermidine (B129725), and spermine (B22157). Acetylation is a key catabolic route in this pathway.

By identifying which pathways are enriched with significantly altered metabolites, researchers can generate hypotheses about the underlying biological mechanisms affected by the condition under study.

Biochemical Assay Development for Enzyme Activity and Binding

The study of this compound in biological systems necessitates the development of robust biochemical assays to characterize its interactions with enzymes and other proteins. Such assays are crucial for elucidating its metabolic pathways, identifying its molecular targets, and screening for potential modulators of its activity. Techniques based on fluorescence offer high sensitivity and are amenable to high-throughput screening, making them valuable tools in this research.

Fluorescent Enzyme Activity Assays (e.g., for Deacetylases)

Given that this compound is an acetylated derivative of the polyamine putrescine, a key class of enzymes that may interact with it are deacetylases. Fluorescent assays are well-suited for measuring the activity of such enzymes. The general principle involves a substrate that, upon enzymatic deacetylation, leads to a change in fluorescence.

One common strategy for developing a fluorescent assay for a deacetylase that acts on this compound would be to use a fluorogenic substrate. While a specific assay for this compound is not described in the provided information, the principles can be extrapolated from assays for other deacetylases, such as histone deacetylases (HDACs). For instance, a substrate could be designed where a fluorescent molecule is quenched, and upon cleavage of an acetyl group by the enzyme, the quenching is relieved, resulting in an increase in fluorescence.

Alternatively, the assay can be designed to detect one of the products of the deacetylation reaction. Deacetylation of this compound would yield putrescine and acetate. The production of putrescine can be monitored using fluorescent probes that react specifically with primary amines. For example, 1,2-diacetyl benzene (DAB) is a reagent that forms fluorescent conjugates with polyamines like putrescine, spermidine, and spermine nih.govelsevierpure.com. An assay using DAB would involve incubating the enzyme with this compound, followed by the addition of DAB to detect the formation of putrescine. The resulting fluorescence would be proportional to the enzyme's activity.

Another approach could be a coupled enzyme assay. The release of acetate from the deacetylation reaction can be linked to a series of enzymatic reactions that ultimately produce a fluorescent product. While more complex to set up, coupled assays can be highly sensitive.

Commercially available kits for measuring the activity of enzymes involved in polyamine metabolism, such as spermidine/spermine N1-acetyltransferase (SSAT), also utilize fluorescence hoelzel-biotech.com. These kits often provide a platform that can be adapted to study related enzymes and substrates.

The development of such assays would enable the kinetic characterization of enzymes that metabolize this compound and facilitate the high-throughput screening of potential inhibitors or activators.

Table 1: Potential Fluorescent Assay Strategies for Deacetylase Activity on this compound

| Assay Principle | Detection Method | Key Reagents | Advantages |

| Fluorogenic Substrate | Direct fluorescence measurement | Synthetic substrate with a quenched fluorophore | Simple, real-time monitoring |

| Product Detection (Putrescine) | Fluorescence measurement after derivatization | 1,2-diacetyl benzene (DAB) | Utilizes the natural substrate |

| Coupled Enzyme Assay | Indirect fluorescence measurement | Enzymes linking acetate to a fluorescent product | High sensitivity |

Fluorescence Polarization Binding Assays

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution, including the binding of a small molecule to a larger protein researchgate.netmoleculardevices.comyoutube.com. The principle of FP is based on the observation that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in depolarized emitted light. However, when it binds to a much larger molecule, its rotation slows down, and the emitted light remains more polarized.

To apply FP to study the binding of this compound to a protein, a fluorescent derivative of the compound would first need to be synthesized. This fluorescently labeled this compound would serve as the tracer. In a typical FP binding assay, the tracer is incubated with varying concentrations of the target protein. As the protein concentration increases, more of the tracer becomes bound, leading to an increase in the measured fluorescence polarization. From this data, the binding affinity (dissociation constant, Kd) can be determined.

FP is also highly suitable for competitive binding assays. In this format, the fluorescent tracer is pre-bound to the target protein, and a library of unlabeled compounds is screened for their ability to displace the tracer. A compound that binds to the same site on the protein will compete with the tracer, causing a decrease in fluorescence polarization. This makes FP an excellent method for high-throughput screening of potential inhibitors of the interaction between this compound and its binding partners.

Table 2: Components of a Fluorescence Polarization Assay for this compound

| Component | Description | Role in the Assay |

| Fluorescent Tracer | This compound labeled with a fluorophore | Emits polarized light; its rotational speed is measured |

| Target Protein | The protein of interest that may bind to the compound | Binds to the tracer, slowing its rotation |

| Unlabeled Competitor | A non-fluorescent compound being tested for binding | Displaces the tracer from the target protein |

| Polarized Light Source | Excites the fluorescent tracer | Initiates the fluorescence process |

| Detector | Measures the parallel and perpendicular components of the emitted light | Allows for the calculation of fluorescence polarization |

Advanced Imaging Techniques in Research Models

To understand the biological roles of this compound in a more complex biological context, advanced imaging techniques can be employed in cellular and animal models. These methods allow for the visualization of the compound's distribution, target engagement, and effects on biological processes in real-time.

One promising approach is the use of genetically encoded fluorescent biosensors. Recently, biosensors for polyamines have been developed that allow for the visualization of their levels, uptake, and distribution within cells and organelles biorxiv.orgbiorxiv.org. These sensors could potentially be adapted or used to infer changes in the pool of acetylated polyamines like this compound. For instance, if a deacetylase acts on this compound, the resulting increase in intracellular putrescine could be detected by such a biosensor.

Another powerful imaging modality is Positron Emission Tomography (PET). PET imaging requires the synthesis of a radiolabeled version of the molecule of interest moravek.comnih.gov. A derivative of this compound could be labeled with a positron-emitting radionuclide, such as fluorine-18. This radiotracer would then be administered to a research animal, and the PET scanner would detect the gamma rays produced by positron annihilation, allowing for the three-dimensional mapping of the tracer's distribution in the body over time. This technique could provide valuable information on the pharmacokinetics of this compound, including its uptake in different organs and tumors. The use of radiolabeled acetamide (B32628) derivatives for PET imaging of receptors has been demonstrated, suggesting the feasibility of this approach nih.govnih.gov. The stability of the radiolabel on the molecule is a critical factor for the successful application of this technique mdpi.comresearchgate.net.

Fluorescent microscopy techniques, such as confocal microscopy, could be used in conjunction with a fluorescently labeled derivative of this compound to visualize its subcellular localization. This would provide insights into which cellular compartments the compound accumulates in and where it might be exerting its biological effects.

The development of activatable probes represents another advanced imaging strategy. These are molecules that are initially non-fluorescent or non-luminescent but become activated upon interaction with a specific enzyme. A probe could be designed based on the structure of this compound that releases a bright chemiluminescent signal upon cleavage by a target enzyme, enabling the in vivo imaging of that enzyme's activity nih.gov.

Table 3: Advanced Imaging Techniques for Research on this compound

| Imaging Technique | Principle | Potential Application |

| Genetically Encoded Fluorescent Biosensors | Protein-based sensors that change fluorescence upon binding to polyamines | Indirectly monitor the metabolism of this compound by detecting changes in polyamine levels |

| Positron Emission Tomography (PET) | Detection of gamma rays from a radiolabeled version of the compound | In vivo tracking of the compound's distribution and target engagement |

| Confocal Microscopy | High-resolution imaging of fluorescently labeled molecules in cells | Determining the subcellular localization of this compound |

| Activatable Chemiluminescent Probes | Probes that emit light upon enzymatic cleavage | In vivo imaging of the activity of enzymes that metabolize the compound |

Theoretical and Computational Studies of N 4 Acetamidobutyl Acetamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the fundamental properties of molecules at the atomic and electronic levels. These methods, particularly those grounded in density functional theory, provide a detailed understanding of the geometric and electronic characteristics of N-(4-acetamidobutyl)acetamide and its analogs.

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds determine the conformation of a molecule, which in turn influences its physical and chemical properties. Computational methods are employed to identify the most stable conformations of flexible molecules like this compound by calculating the potential energy surface. For similar acetamide (B32628) compounds, studies have focused on the planarity of the peptide bond and the rotational barriers around the C-N bond. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated and compared with experimental data where available.

Below is a table of typical geometric parameters for the acetamide functional group, derived from computational studies on related molecules.

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-C | ~1.52 Å | |

| Bond Angle | O=C-N | ~122° |

| O=C-C | ~121° | |

| C-N-H | ~119° | |

| Dihedral Angle | H-N-C=O | ~180° (trans) or ~0° (cis) |

Note: These are generalized values for the acetamide group and the exact values for this compound would require specific calculations.

HOMO-LUMO Properties and Electronic Structure

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. Theoretical studies on various organic molecules, including those with acetamide moieties, frequently involve the calculation of HOMO and LUMO energies to predict sites susceptible to electrophilic and nucleophilic attack.

The following table illustrates the relationship between the HOMO-LUMO gap and molecular stability for a set of hypothetical acetamide derivatives.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implied Stability |

| Derivative A | -6.5 | -1.0 | 5.5 | High |

| Derivative B | -5.8 | -1.5 | 4.3 | Moderate |

| Derivative C | -5.2 | -2.1 | 3.1 | Low |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, solvent effects, and interactions with other molecules.

Enzyme-Substrate/Ligand Recognition Simulations

Molecular dynamics simulations are a vital tool for studying the interactions between a small molecule (ligand), such as an acetamide derivative, and a biological macromolecule, like an enzyme. These simulations can elucidate the process of molecular recognition, where a ligand binds to the active site of an enzyme. By simulating the enzyme-ligand complex in a solvated environment, researchers can observe the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the binding. For potential drug candidates, MD simulations combined with molecular docking can predict the binding affinity and the conformational changes that occur upon binding. This information is critical for understanding the mechanism of action of enzyme inhibitors and for the rational design of new therapeutic agents.

Protein-Ligand Interaction Modeling

Protein-ligand interaction modeling is a crucial computational technique used to predict and analyze the binding of a small molecule (ligand), such as this compound or its derivatives, to a biological target, typically a protein. This modeling provides insights into the binding affinity, mode of interaction, and the specific forces that stabilize the ligand-protein complex.

Molecular docking is a primary tool in this area. It predicts the preferred orientation of a ligand when bound to a protein's active site. For instance, in studies of various acetamide derivatives, docking has been employed to understand their inhibitory action on enzymes like monoamine oxidase (MAO). A molecular docking study on novel acetamide derivatives as potential MAO-A inhibitors used the protein structure from the PDB database (PDB ID 2Z5X) to analyze the binding of 40 different compounds. The results identified promising inhibitors based on their docking scores and binding energies, with one derivative showing a binding energy of -8.3 kcal/mol, which was more favorable than the standard inhibitor.

The analysis of these interactions typically involves identifying key intermolecular forces such as:

Hydrogen Bonds: These are critical for the specificity of binding. The amide groups in this compound, for example, can act as both hydrogen bond donors (N-H) and acceptors (C=O).

Hydrophobic Interactions: Nonpolar parts of the ligand interact favorably with nonpolar residues of the protein's binding pocket.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein.

In a study on N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors for neurodegenerative enzymes, molecular docking was used to compare the binding of newly synthesized molecules to their targets. Such studies help in understanding the supramolecular assembly and the nature of the interactions at the atomic level.

Structure-Based Virtual Screening (SBVS) Methodologies

Structure-Based Virtual Screening (SBVS) is a computational technique that utilizes the three-dimensional structure of a biological target to identify potential new ligands from large compound libraries. This method is instrumental in the early stages of drug discovery for identifying hit compounds that can be further optimized.

The general workflow for SBVS involves:

Target Preparation: A high-resolution 3D structure of the target protein is obtained, usually from experimental methods like X-ray crystallography or NMR spectroscopy. The structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Library Preparation: A large database of small molecules is prepared by generating 3D conformations for each compound and assigning appropriate chemical properties.

Molecular Docking: The entire library of ligands is docked into the defined binding site of the target protein using specialized software.

Scoring and Ranking: The docked poses of each ligand are evaluated using a scoring function that estimates the binding affinity. The ligands are then ranked based on their scores.

Hit Selection and Experimental Validation: The top-ranked compounds are selected for experimental testing to confirm their biological activity.

While no specific SBVS studies on this compound have been reported, this methodology has been applied to screen for novel acetamide-containing inhibitors for various targets. For example, the principles of SBVS are fundamental to identifying novel inhibitors from large chemical spaces, as demonstrated in the search for new carbonic anhydrase inhibitors among N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates.

Predictive Modeling for Biological Activity and Interactions

Predictive modeling encompasses a range of computational methods that aim to forecast the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of chemical compounds. These models are often built using machine learning algorithms and are trained on existing experimental data.

Quantitative Structure-Activity Relationship (QSAR) is a key predictive modeling technique. 2D-QSAR and 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds. For example, a QSAR study on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates was conducted to understand the structural requirements for their carbonic anhydrase inhibitory activity.

Another important aspect of predictive modeling is the early assessment of a compound's drug-likeness and ADMET properties. Computational tools can predict parameters such as:

Lipophilicity (logP): This affects a molecule's absorption and distribution.

Solubility: Poor solubility can hinder a drug's effectiveness.

Plasma Protein Binding: The extent of binding to plasma proteins influences the amount of free drug available to act on its target.

Metabolism: Predicting metabolic pathways can help in identifying potential drug-drug interactions and toxic metabolites.

Toxicity: Various models exist to predict potential cardiotoxicity, hepatotoxicity, and other adverse effects.

Studies on N-acetamide substituted pyrazolopyrimidines as ligands for the translocator protein (TSPO) have highlighted the importance of properties like lipophilicity and plasma protein binding, which were evaluated to understand their impact on biodistribution and clearance.

The following interactive table provides a summary of the computational methodologies discussed:

| Methodology | Description | Application Example with Acetamide Derivatives |

| Protein-Ligand Interaction Modeling (Molecular Docking) | Predicts the binding orientation and affinity of a ligand to a protein target. | Docking of novel acetamide derivatives to monoamine oxidase A (MAO-A) to identify potential inhibitors. |

| Structure-Based Virtual Screening (SBVS) | Screens large libraries of compounds against a protein target to identify potential hits. | Identification of carbonic anhydrase inhibitors from a library of N-phenylacetamide-based sulfonamides. |

| Predictive Modeling (e.g., QSAR) | Uses computational models to predict the biological activity and pharmacokinetic properties of compounds. | Development of QSAR models for N-phenylacetamide conjugates to predict their carbonic anhydrase inhibitory activity. |

Role in Biological Systems and Processes Non Clinical Research

Endogenous Occurrence and Distribution

The acetylation of polyamines is a common metabolic pathway in various organisms, from bacteria to mammals. This process modulates the charge and function of polyamines, facilitating their transport and excretion.

In Mammalian Biological Fluids and Tissues (e.g., Human Urine, Semen)

Diacetylated polyamines, including derivatives of spermidine (B129725) and spermine (B22157), have been identified as regular constituents of human urine. nih.gov While the specific detection of N-(4-acetamidobutyl)acetamide is not consistently reported in all urinary polyamine profiles, the presence of acetylated putrescine suggests that diacetylation of putrescine is a plausible metabolic step. koreamed.org The levels of urinary diacetylated polyamines have been investigated as potential biomarkers in certain diseases. nih.gov For instance, elevated concentrations of some urinary polyamines have been observed in patients with benign prostatic hyperplasia compared to normal controls. koreamed.org

The composition of polyamines in human semen is well-documented, with spermine being a major component. While the presence of this compound in human semen has not been definitively established in the readily available scientific literature, the enzymatic machinery for polyamine acetylation exists in mammalian tissues, making its presence at some level conceivable.

Table 1: Reported Occurrence of Acetylated Polyamines in Mammalian Fluids

| Biological Fluid | Acetylated Polyamine Detected | Notes |

| Human Urine | N-acetylputrescine, N1,N12-diacetylspermine | Levels can vary with physiological and pathological conditions. nih.govkoreamed.org |

| Human Semen | Spermine (unacetylated) is abundant | Specific data on this compound is not widely available. |

In Microbial Systems (e.g., Corynebacterium)

In microbial systems, the acetylation of polyamines plays a role in detoxification and metabolic regulation. In engineered strains of Corynebacterium glutamicum used for the production of putrescine, N-acetylputrescine has been identified as a significant by-product. nih.gov This indicates the presence of active N-acetyltransferases that can modify putrescine. The acetylation of putrescine is considered a competing pathway in the biotechnological production of diamines. nih.gov The enzyme responsible for putrescine acetylation in some bacteria is spermidine/spermine N-acetyltransferase (SpeG), and inhibiting this enzyme can impact bacterial fitness. nih.gov The acetylation process helps in neutralizing the positive charges of polyamines, which can be toxic at high intracellular concentrations. nih.gov

In Plant Systems (e.g., Root Nodules)

Polyamines are crucial for plant development and stress responses, including the formation of root nodules in symbiotic nitrogen fixation. ogarev-online.ru While the direct presence of this compound in root nodules is not extensively documented, the metabolism of polyamines is highly active in these structures. The concentration of polyamines in symbiotic nodules of some legumes is significantly higher than in other plant organs. ogarev-online.ru Polyamine acetylation is a known regulatory mechanism in plants, and the enzymes responsible, N-acetyltransferases, are present and responsive to environmental cues. biorxiv.org Acetylation can modulate the role of polyamines in plant defense and development. mdpi.com

Involvement in Cellular Stress Response Pathways